(S)-1-(4-Bromo-3-fluorophenyl)ethanamine
Description
This article explores the chemical compound (S)-1-(4-Bromo-3-fluorophenyl)ethanamine, a molecule of interest in specialized areas of chemical synthesis. The discussion will focus on the broader context of its chemical class, its role as a synthetic intermediate, and its specific characteristics.
Properties
IUPAC Name |
(1S)-1-(4-bromo-3-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISQGUAIGJDDOK-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Br)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S 1 4 Bromo 3 Fluorophenyl Ethanamine
Stereoselective Synthesis Approaches
Stereoselective synthesis is paramount for obtaining the desired (S)-enantiomer of 1-(4-Bromo-3-fluorophenyl)ethanamine in high purity. This is primarily achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other, or through chiral auxiliary-mediated strategies, where a temporary chiral group guides the stereochemical outcome of a reaction.
Asymmetric Catalysis for Enantioselective Formation
Asymmetric catalysis offers an efficient and atom-economical route to chiral amines. The most common precursor for synthesizing (S)-1-(4-Bromo-3-fluorophenyl)ethanamine via this approach is the prochiral ketone, 1-(4-bromo-3-fluorophenyl)ethanone. Asymmetric reduction or reductive amination of this ketone using a suitable chiral catalyst can yield the target amine with high enantioselectivity.
Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. Chiral thiourea derivatives have emerged as powerful hydrogen-bond donors that can activate electrophiles, such as imines, toward nucleophilic attack. nih.govresearchgate.netmdpi.com In the context of synthesizing the target amine, a potential pathway involves the in-situ formation of an imine from 1-(4-bromo-3-fluorophenyl)ethanone, which is then asymmetrically reduced. A chiral thiourea catalyst, often used in combination with a stoichiometric reductant like Hantzsch ester, could activate the imine, enabling a highly enantioselective hydride transfer to form the (S)-amine. While this methodology is well-established for a range of substrates, specific studies detailing its application to produce this compound are not prominently available in peer-reviewed literature.
Transition metal-catalyzed asymmetric reduction of the corresponding ketone, 1-(4-bromo-3-fluorophenyl)ethanone, is a highly effective strategy to produce the chiral alcohol precursor, (S)-1-(4-bromo-3-fluorophenyl)ethanol. This alcohol can then be readily converted to the target amine with retention of stereochemistry. Borane-mediated reductions, catalyzed by chiral oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts), are particularly effective for this transformation. rsc.org
Research has demonstrated the high efficiency of this method for structurally similar, electron-deficient ketones. For instance, the asymmetric borane reduction of 1-(4-bromo-3-nitrophenyl)ethanone using an (S)-oxazaborolidine catalyst yielded the corresponding (R)-alcohol with an excellent enantiomeric excess (e.e.) of 98%. daneshyari.com This result provides a strong precedent for the synthesis of the (S)-alcohol precursor required for this compound. The reaction proceeds via the coordination of the ketone's carbonyl oxygen and the borane to the chiral catalyst, forming a rigid six-membered ring transition state that facilitates highly stereoselective hydride delivery.
Table 1: Asymmetric Borane Reduction of a Structurally Related Ketone Data extrapolated from a similar substrate as a proof of concept.
| Substrate | Catalyst | Reductant | Product | Yield | Enantiomeric Excess (e.e.) |
|---|
Palladium catalysis is a versatile tool for C-N bond formation. Asymmetric palladium-catalyzed reactions, such as the carboamination of alkenes, can provide access to chiral amines. nih.govnih.gov For the synthesis of this compound, a hypothetical route could involve a palladium-catalyzed asymmetric amination of a corresponding styrene derivative. However, specific literature detailing a palladium-catalyzed asymmetric synthesis of this particular amine is scarce. Another approach involves the use of chiral cyclopalladated precursors, where a chiral ligand is part of a stable palladacycle that can then mediate asymmetric transformations. While powerful, the direct application of this strategy for the synthesis of the target compound has not been extensively reported.
Other earth-abundant and cost-effective transition metals have been increasingly used in asymmetric catalysis.
Copper-catalyzed reactions , such as the asymmetric hydroamination or reductive amination, offer pathways to chiral amines. nih.gov These reactions could potentially be applied to the synthesis of the target molecule, but specific examples are not readily found in the literature.
Nickel-catalyzed methods have shown great promise in the enantioconvergent coupling of racemic starting materials to produce a single enantiomer of a chiral amine. nih.govorganic-chemistry.org This approach could theoretically be applied to a racemic precursor of this compound.
Iron-catalyzed reactions are attractive due to the low cost and low toxicity of iron. Asymmetric iron-catalyzed hydrogenations or transfer hydrogenations of imines are emerging as powerful methods for chiral amine synthesis.
Despite the potential of these methodologies, their specific application to synthesize this compound is not well-documented in current scientific literature.
Chiral Auxiliary-Mediated Strategies
The use of a chiral auxiliary is a classical and robust method for asymmetric synthesis. In this approach, a prochiral substrate is temporarily attached to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs a subsequent stereoselective reaction, after which the auxiliary is cleaved to yield the enantiomerically enriched product. tcichemicals.com
For the synthesis of this compound, a common strategy would involve the condensation of 1-(4-bromo-3-fluorophenyl)ethanone with a chiral amine auxiliary, such as (R)- or (S)-1-phenylethylamine, to form a chiral imine or enamine. Diastereoselective reduction of this imine, where the reductant attacks from the less sterically hindered face as dictated by the auxiliary, would yield a diastereomerically enriched amine. Subsequent removal of the chiral auxiliary by hydrogenolysis would furnish the desired this compound. Sulfinamides, such as tert-butanesulfinamide, are particularly effective chiral auxiliaries for the synthesis of fluorinated amines. bioorganica.com.ua Condensation with the ketone forms a chiral N-sulfinyl imine, which can be diastereoselectively reduced followed by acidic removal of the sulfinyl group to provide the chiral primary amine.
Chiral Resolution Techniques for Enantiopure this compound
Chiral resolution is a cornerstone for separating racemic mixtures into their constituent enantiomers. For 1-(4-Bromo-3-fluorophenyl)ethanamine, which is typically synthesized as a racemic mixture, resolution is essential to isolate the desired (S)-enantiomer.
One of the most established and industrially viable methods for resolving chiral amines is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. stereoelectronics.orglibretexts.org
The success of classical resolution hinges on the selection of an appropriate chiral resolving agent. The agent must form a stable, crystalline salt with one diastereomer that has significantly lower solubility in a given solvent system than the other. wikipedia.org For a basic compound like 1-(4-Bromo-3-fluorophenyl)ethanamine, acidic resolving agents are employed. libretexts.org A systematic screening of various chiral acids is crucial to identify the optimal resolving agent.
Commonly screened agents include:
Tartaric Acid Derivatives: Natural (+)-tartaric acid is a widely used, inexpensive resolving agent for racemic amines. stereoelectronics.orgnih.gov Its derivatives, such as dibenzoyl-L-tartaric acid, offer different steric and electronic properties that can enhance the differentiation between the diastereomeric salts.
Mandelic Acid: Both (R)- and (S)-mandelic acid are effective resolving agents. Their aromatic structure can lead to favorable π-π stacking interactions within the crystal lattice, aiding in diastereomeric discrimination.
Camphor Sulphonic Acid: This strong chiral acid is another valuable tool for resolving basic compounds, forming salts that often exhibit good crystallinity. wikipedia.org
The screening process typically involves reacting the racemic amine with a sub-stoichiometric amount (e.g., 0.5 equivalents) of various chiral agents in a range of solvents to rapidly identify conditions that lead to crystalline salt formation and significant enantiomeric enrichment.
Table 1: Potential Chiral Resolving Agents for Racemic 1-(4-Bromo-3-fluorophenyl)ethanamine
| Resolving Agent Class | Specific Examples | Rationale for Use |
| Tartaric Acid Derivatives | L-(+)-Tartaric Acid, Dibenzoyl-L-tartaric acid | Readily available, cost-effective, and historically successful for resolving phenylethylamines. nih.govnih.gov |
| Mandelic Acid | (R)-(-)-Mandelic Acid, (S)-(+)-Mandelic Acid | Aromatic ring can enhance crystal packing and diastereomeric recognition. |
| Camphor Derivatives | (+)-Camphor-10-sulphonic acid | Strong acid that forms well-defined crystalline salts. wikipedia.org |
| N-Acylated Amino Acids | N-Acetyl-L-phenylalanine | Offers multiple interaction points (amide, carboxylic acid) for chiral recognition. |
Once a promising resolving agent is identified, the crystallization conditions must be meticulously optimized to maximize both the yield and the enantiomeric excess (e.e.) of the desired diastereomeric salt. Key parameters for optimization include:
Solvent System: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. Often, a mixture of solvents (e.g., an alcohol like methanol or ethanol mixed with water or a non-polar solvent) is required to achieve the ideal solubility difference.
Temperature Profile: The temperature at which the salt is dissolved and the subsequent cooling rate can significantly affect crystal growth and purity. A slow, controlled cooling process generally favors the formation of larger, purer crystals.
Concentration: The concentration of the diastereomeric salts in the solution impacts supersaturation, which is the driving force for crystallization. This must be carefully controlled to prevent spontaneous precipitation of the more soluble diastereomer.
Recrystallization: To achieve high enantiopurity (often >99% e.e.), one or more recrystallization steps are typically necessary. This involves dissolving the isolated salt in a fresh solvent and crystallizing it again to remove impurities, including the undesired diastereomer.
The final step involves the liberation of the free amine from the purified diastereomeric salt, which is usually achieved by treatment with a base (e.g., sodium hydroxide) followed by extraction. stereoelectronics.org
Table 2: Parameters for Optimization of Diastereomeric Crystallization
| Parameter | Objective | Typical Conditions/Variables |
| Solvent | Maximize solubility difference between diastereomers | Alcohols (Methanol, Ethanol, Isopropanol), Water, Acetone, Ethyl Acetate, and mixtures thereof. whiterose.ac.uk |
| Temperature | Control nucleation and crystal growth | Dissolution at elevated temperature (e.g., 50-80 °C), followed by slow, controlled cooling to ambient or sub-ambient temperatures. |
| Concentration | Achieve optimal supersaturation | Varies depending on the solvent system and salt solubility; typically determined empirically. |
| Stoichiometry | Maximize yield of the less soluble salt | Use of 0.5 to 1.0 equivalents of the resolving agent. |
| Agitation | Ensure homogeneity and promote crystal growth | Controlled stirring rate. |
Preparative enantioselective chromatography is a powerful, albeit often more costly, alternative to classical resolution. sichem.de This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the racemic compound. This differential interaction leads to different retention times, allowing for their separation.
For the separation of this compound, a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a suitable CSP would be employed. The racemic amine mixture is repeatedly injected onto the column, and the fractions corresponding to each enantiomer are collected separately as they elute.
Common CSPs for separating chiral amines are often based on:
Polysaccharide derivatives: Chiral polymers such as cellulose or amylose (B160209) coated onto a silica support are highly effective for a broad range of racemates.
Pirkle-type phases: These are based on small chiral molecules covalently bonded to the silica support and separate enantiomers based on interactions like hydrogen bonding and π-π stacking.
While highly effective at achieving excellent enantiopurity, the scalability and cost associated with the large volumes of solvents and the specialized CSPs can make preparative HPLC more suitable for high-value products or when classical resolution fails. sichem.de
Diastereomeric Salt Formation and Crystallization (Classical Resolution Screening)
Innovative Reaction Conditions and Green Chemistry Integration
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. The integration of innovative reaction conditions and green chemistry principles can significantly improve the synthesis of this compound.
Microwave-assisted synthesis has emerged as a valuable tool for accelerating chemical reactions. Compared to conventional heating, microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and sometimes enhanced selectivity. beilstein-journals.org The mechanism involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.
For the synthesis of the precursor racemic 1-(4-Bromo-3-fluorophenyl)ethanamine, a key step like the reductive amination of 1-(4-bromo-3-fluorophenyl)ethanone could be significantly enhanced using microwave technology. Solvent-free reactions or reactions in high-boiling, polar green solvents can often be performed in minutes under microwave irradiation, compared to hours with conventional heating. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Amination Reaction
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours (e.g., 8-24 h) | Minutes (e.g., 5-30 min) beilstein-journals.org |
| Energy Consumption | Higher, due to prolonged heating | Lower, due to shorter times and targeted heating |
| Yield | Moderate to good | Often higher due to reduced side product formation beilstein-journals.org |
| Solvent Use | Often requires large volumes of solvent | Enables use of minimal solvent or solvent-free conditions nih.gov |
The integration of these advanced methods allows for the efficient, selective, and more sustainable production of enantiopure this compound, meeting the stringent quality demands of the pharmaceutical industry.
Principles of Atom Economy and Environmental Sustainability in Chemical Synthesis
Atom Economy:
Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wordpress.com
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A higher atom economy signifies a more efficient and less wasteful process, as more of the atoms from the starting materials are incorporated into the final product. wordpress.com Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant amounts of byproducts that are not incorporated into the final molecule. rsc.org In contrast, reactions such as additions, rearrangements, and catalytic reactions are inherently more atom-economical.
Environmental Sustainability in Chemical Synthesis:
Beyond atom economy, a holistic approach to environmental sustainability in chemical synthesis considers several other factors, collectively contributing to a "greener" process. These include:
Waste Minimization: The "E-Factor" (Environmental Factor), which is the mass ratio of waste to the desired product, is a key metric. The pharmaceutical industry has historically had a high E-Factor, often generating 5 to 100 times more waste than the product by weight. nih.gov Green chemistry aims to minimize this by designing syntheses with fewer steps and higher yields.
Use of Safer Solvents and Reagents: Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or ionic liquids, or even solvent-free reaction conditions.
Energy Efficiency: Synthetic processes should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The use of catalysts, including biocatalysts, can significantly lower the activation energy of reactions, allowing for milder reaction conditions.
Use of Renewable Feedstocks: Sourcing starting materials from renewable biological sources rather than depleting fossil fuels is a key aspect of sustainable chemistry.
Catalysis over Stoichiometric Reagents: Catalytic reactions are preferred over stoichiometric ones because catalysts are used in small amounts and can be recycled, reducing waste. dicp.ac.cn Biocatalysis, utilizing enzymes, is particularly advantageous due to the high selectivity and mild operating conditions of enzymes. mdpi.combme.hudiva-portal.org
The application of these principles is crucial in the synthesis of complex molecules like this compound, where the generation of a specific stereoisomer is required. Advanced methodologies, such as asymmetric catalysis and biocatalysis, are at the forefront of achieving both high stereoselectivity and adherence to the principles of green and sustainable chemistry. bme.hu
One of the most promising and widely adopted biocatalytic methods for the synthesis of chiral amines is the asymmetric reductive amination of a prochiral ketone, catalyzed by an enzyme called a transaminase (TA). bme.hudiva-portal.org For the synthesis of this compound, the likely precursor would be 1-(4-bromo-3-fluorophenyl)ethanone.

Key Features of the Biocatalytic Approach:
High Enantioselectivity: Transaminases are renowned for their ability to produce amines with very high enantiomeric excess (ee), often exceeding 99%. diva-portal.org This is crucial for pharmaceutical applications where only one enantiomer is therapeutically active.
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and neutral pH. This avoids the need for harsh reagents, extreme temperatures, and high pressures often associated with traditional chemical methods.
Atom Economy: The use of an amine donor like isopropylamine, which is converted to acetone, a volatile and easily removable byproduct, contributes to a favorable atom economy. mdpi.com In some process setups, the amine donor can be used in slight excess to drive the reaction equilibrium towards the product.
Process Optimization: Research on similar transformations, such as the synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine, has shown that process conditions can be optimized for industrial-scale production. mdpi.com This includes the use of co-solvents like DMSO to improve substrate solubility and in situ product removal (ISPR) techniques to overcome product inhibition and shift the reaction equilibrium. mdpi.com
Illustrative Research Findings from Analogous Syntheses:
Studies on the transaminase-mediated synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine from the corresponding ketone provide valuable insights into the potential parameters for the synthesis of this compound.
| Parameter | Typical Value/Condition | Rationale |
| Enzyme Source | Engineered ω-Transaminase | Wild-type enzymes may have limited activity on bulky, halogenated substrates. Protein engineering can enhance substrate scope, activity, and stability. |
| Amine Donor | Isopropylamine (IPA) | A common and cost-effective amine donor that is converted to acetone, which can be easily removed. |
| Co-solvent | Dimethyl sulfoxide (DMSO) | Often used to increase the solubility of hydrophobic ketone substrates in the aqueous reaction medium. |
| pH | 7.0 - 9.0 | Most transaminases exhibit optimal activity in the neutral to slightly basic pH range. |
| Temperature | 25 - 40 °C | Mild temperatures that maintain enzyme stability and activity. |
| Enantiomeric Excess (ee) | >99% | A key advantage of biocatalysis, ensuring the production of the desired stereoisomer. |
Table 1: Potential Reaction Parameters for the Biocatalytic Synthesis of this compound based on Analogous Syntheses.
The development of a robust and efficient synthesis for this compound would likely involve screening a library of transaminases to identify an enzyme with high activity and selectivity for the specific substrate, 1-(4-bromo-3-fluorophenyl)ethanone. Further optimization of reaction conditions, including substrate and enzyme loading, pH, temperature, and co-solvent concentration, would be critical for achieving high yields and purity on a preparative scale.
Chemical Reactivity and Transformations of S 1 4 Bromo 3 Fluorophenyl Ethanamine
Transformations Involving the Amine Functionality
The primary amine group in (S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents.
N-Alkylation and N-Arylation Reactions (e.g., Ullmann Coupling)
N-Alkylation: The primary amine can be readily alkylated to form secondary or tertiary amines. This transformation is typically achieved by reacting the amine with alkyl, benzylic, or allylic halides. The use of a mild base, such as sodium bicarbonate, in an aqueous medium can facilitate this reaction, often providing excellent yields. This method is advantageous as it avoids the rapid hydrolysis of alkyl halides that can occur under more strongly basic conditions.
N-Arylation: The formation of a carbon-nitrogen bond between the amine and an aryl group can be accomplished through N-arylation reactions. A classic method for this transformation is the Ullmann condensation or Ullmann-type coupling. This reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst at elevated temperatures. While palladium-catalyzed methods have become more common, the Ullmann reaction remains a useful tool for synthesizing diaryl amines.
Formation of Amide Derivatives
The nucleophilic amine functionality of this compound readily reacts with carboxylic acids and their derivatives to form stable amide bonds. This is one of the most fundamental and widely used transformations of primary amines. The N-acylation can be carried out using various acylating agents under different conditions:
Acyl Chlorides: Reaction with acyl chlorides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, provides a straightforward route to amides.
Carboxylic Acids: Direct condensation with carboxylic acids requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides (e.g., DCC, EDC) or uronium-based reagents (e.g., HBTU, HATU).
Esters: Amide formation can also be achieved by reacting the amine with an ester, a process known as aminolysis, which can sometimes be facilitated by enzymatic catalysis. For instance, lipase-catalyzed N-acylation of phenylethylamine derivatives with esters has been shown to proceed with high conversion and excellent enantiopurity. nih.gov
These reactions are crucial for integrating the chiral phenylethylamine motif into larger molecules, such as peptides or pharmacologically active compounds.
Salt Formation (e.g., Hydrochloride)
As a primary amine, this compound is basic and reacts with acids to form ammonium salts. This property is often exploited for the purification, handling, and storage of the compound. The reaction with hydrochloric acid (HCl) yields the corresponding hydrochloride salt, this compound hydrochloride. This crystalline salt often exhibits improved stability and solubility in certain solvents compared to the free base. The formation of the hydrochloride salt is a simple acid-base reaction and is readily reversible upon treatment with a base.
Reactions at the Aryl Halide Positions
The 4-bromo and 3-fluoro substituents on the phenyl ring provide strategic points for molecular diversification, primarily through metal-catalyzed cross-coupling reactions. The bromine atom at the C4 position is the most common site for these transformations due to the greater reactivity of the C-Br bond compared to the C-F bond in typical catalytic cycles.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille Reactions)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The aryl bromide of this compound is an excellent substrate for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (for Suzuki and Stille) or carbopalladation (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl compound. nih.gov It is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a wide range of functional groups. nih.govorganic-chemistry.org
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. nih.govnih.govnsf.gov The reaction is highly valuable for the synthesis of stilbenes, cinnamates, and other vinyl-substituted aromatic compounds.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgmdpi.com It typically employs a palladium catalyst along with a copper(I) co-catalyst and an amine base, providing a direct route to arylalkynes.
Stille Reaction: The Stille reaction couples the aryl bromide with an organostannane (organotin) reagent. A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, though their toxicity is a notable drawback.
| Reaction | Coupling Partner | Typical Catalyst System | Product Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl or Aryl-Alkyl/Alkenyl/Alkynyl |
| Heck | Alkene (e.g., CH₂=CHR) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene |
| Sonogashira | Terminal Alkyne (e.g., H−C≡C−R) | Pd(0) catalyst, Cu(I) co-catalyst, Amine Base | Arylalkyne |
| Stille | Organostannane (e.g., R-Sn(Alkyl)₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Biaryl or Aryl-Alkyl/Alkenyl/Alkynyl |
Other Metal-Catalyzed Functionalizations
Beyond palladium, other transition metals can be used to functionalize the aryl halide position.
Copper-Catalyzed Reactions: Copper catalysis is particularly relevant for forming carbon-heteroatom bonds. As mentioned in the context of N-arylation (Ullmann reaction), copper catalysts can facilitate the coupling of the aryl bromide with various nucleophiles, including alcohols (to form ethers), thiols (to form thioethers), and amides. These reactions often require specific ligands and higher temperatures than their palladium-catalyzed counterparts but offer a complementary approach for certain transformations. Recent advances have also explored copper-catalyzed borylation reactions, which can convert the aryl halide into a valuable organoboron intermediate. nih.gov
Nucleophilic Aromatic Substitution Pathways
The aromatic ring of this compound is substituted with two halogen atoms, bromine and fluorine, which can both potentially act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The outcome of such reactions is dictated by the relative activation of the carbon-halogen bonds and the reaction conditions employed. Generally, in nucleophilic aromatic substitution, the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups.
While the bromo and fluoro substituents themselves are electron-withdrawing, their positions relative to each other and the ethylamine group influence the reactivity of the C-Br and C-F bonds. In many SNAr reactions, fluorine is a better leaving group than bromine due to its higher electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. However, the substitution pattern on the ring and the nature of the incoming nucleophile play a crucial role.
Common nucleophilic aromatic substitution pathways for compounds of this nature involve reactions with amines, alcohols, and thiols, often catalyzed by transition metals like palladium or copper. These transformations are pivotal for building molecular complexity.
Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.netsemanticscholar.orgnih.gov For this compound, the bromo substituent is typically the more reactive site for palladium-catalyzed cross-coupling reactions. The choice of phosphine ligand is critical for the efficiency and selectivity of the reaction. uu.nl
Copper-Catalyzed Ullmann Condensation: The Ullmann reaction, particularly with modern advancements using soluble copper catalysts and ligands, provides another avenue for C-N bond formation. nih.gov This method can be complementary to palladium-catalyzed reactions and is often effective for coupling with a variety of nitrogen nucleophiles. nih.gov Similar to the Buchwald-Hartwig reaction, the C-Br bond is the more probable site of reaction.
The table below summarizes hypothetical reaction conditions for the palladium-catalyzed amination of this compound with a generic secondary amine, based on established protocols for similar aryl bromides.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)2 or Pd2(dba)3 | Common and effective palladium precursors. |
| Ligand | BINAP, XPhos, or other bulky electron-rich phosphines | Promote oxidative addition and reductive elimination steps. |
| Base | NaOt-Bu, K3PO4, or Cs2CO3 | Activates the amine nucleophile. |
| Solvent | Toluene or Dioxane | Aprotic solvents that are compatible with the reaction components. |
| Temperature | 80-110 °C | Sufficient to overcome the activation energy of the catalytic cycle. |
This table represents a generalized set of conditions and would require optimization for the specific substrate and nucleophile.
Applications As a Key Chiral Intermediate and Building Block in Organic Synthesis
The strategic placement of the bromo and fluoro substituents on the aromatic ring, combined with the chiral amine, provides a versatile scaffold for a range of chemical transformations. This allows for the introduction of diverse functionalities and the construction of intricate molecular architectures.
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine serves as a crucial starting material in the multi-step synthesis of complex organic molecules. The amine group provides a nucleophilic center for reactions such as amidation and alkylation, while the bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in constructing the carbon skeleton of elaborate molecules.
For instance, in the synthesis of certain kinase inhibitors, the bromo-fluoro-phenyl moiety is a common feature, and chiral amines are used to introduce specific stereochemistry essential for biological activity. The synthesis of such complex structures often involves a convergent approach where this compound or a derivative thereof constitutes a key fragment that is later combined with other molecular components.
The inherent chirality of this compound makes it an excellent candidate for the development of new chiral building blocks and ligands for asymmetric catalysis. Chiral ligands are pivotal in enantioselective synthesis, a field dedicated to the preparation of single enantiomers of chiral compounds. nih.gov
The amine functionality can be readily modified to create a variety of ligands, such as Schiff bases, amides, or phosphine-containing ligands. These new chiral entities can then be employed to induce stereoselectivity in a wide array of chemical reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The presence of the fluorine atom can also influence the electronic properties and conformational preferences of the resulting ligands, potentially leading to enhanced catalytic activity and enantioselectivity.
Table 1: Potential Chiral Ligand Classes Derived from this compound
| Ligand Class | Synthetic Transformation of Amine Group | Potential Application in Asymmetric Catalysis |
| Chiral Schiff Bases | Condensation with an aldehyde or ketone | Asymmetric cyanohydrin synthesis, Strecker reaction |
| Chiral Amides | Acylation with a carboxylic acid derivative | Asymmetric hydrogenation, conjugate addition |
| Chiral Phosphine Ligands | Reaction with a chlorophosphine | Asymmetric hydrogenation, cross-coupling reactions |
| Chiral Oxazolines | Cyclization with an amino alcohol | Asymmetric Diels-Alder, aldol (B89426) reactions |
One of the most significant applications of this compound is in the synthesis of advanced pharmaceutical intermediates and lead compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a core structure in many kinase inhibitors, and this chiral amine is a key building block for introducing the necessary phenyl group with the desired stereochemistry. nih.gov
Notably, this intermediate is implicated in the synthesis of potent and selective Bruton's tyrosine kinase (BTK) inhibitors. unifiedpatents.comunifiedpatents.com BTK is a crucial enzyme in B-cell signaling pathways, and its inhibition is a therapeutic strategy for various autoimmune diseases and B-cell malignancies. nih.gov The synthesis of these inhibitors often involves the coupling of a pyrazole (B372694) derivative with a chiral amine to form the final pyrazolopyrimidine core. The (S)-enantiomer is often the more active one, highlighting the importance of using enantiomerically pure starting materials like this compound.
Table 2: Examples of Pharmaceutical Scaffolds Incorporating the (4-Bromo-3-fluorophenyl)ethanamine Moiety
| Therapeutic Target | Core Scaffold | Rationale for Bromo-Fluoro Substitution |
| Bruton's Tyrosine Kinase (BTK) | Pyrazolo[3,4-d]pyrimidine | Enhances binding affinity and selectivity, improves pharmacokinetic properties. |
| Epidermal Growth Factor Receptor (EGFR) | Dianilinopyrimidine | Modulates electronic properties for optimal receptor interaction. nih.gov |
| Other Kinases | Varied heterocyclic systems | Provides a handle for further functionalization via cross-coupling reactions. |
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. unifiedpatents.com These studies involve systematically modifying the chemical structure of a molecule to understand how these changes affect its interaction with a biological target.
This compound and its derivatives are valuable tools in SAR studies. The bromine atom can be replaced with a variety of other groups using cross-coupling chemistry, allowing for the exploration of different substituents at the 4-position of the phenyl ring. Similarly, the fluorine atom at the 3-position can be varied to probe the effect of electronics and sterics on biological activity. The chiral amine itself is a critical point for modification to understand the stereochemical requirements for optimal target engagement. The insights gained from these SAR studies guide the design of more potent and selective drug candidates. google.com
Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data published on the compound This compound to generate the detailed article as per the requested outline.
The topics specified—including experimental mechanistic studies, computational conformational analysis, reaction pathway elucidation, and the analysis of halogen bonding interactions—are highly specialized areas of chemical research. Constructing a scientifically accurate and thorough article on these aspects requires dedicated studies, such as kinetic experiments, spectroscopic analysis, quantum chemical calculations, and crystallographic data, that are specifically focused on this molecule or its direct derivatives.
The search did not yield any publications containing the necessary experimental or theoretical data to address the following sections of the outline for this compound:
Mechanistic Elucidation and Theoretical Investigations of S 1 4 Bromo 3 Fluorophenyl Ethanamine and Its Reactions
Analysis of Halogen Bonding Interactions in (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Derivatives:No crystallographic or computational analyses focusing on halogen bonding interactions in derivatives of this specific compound could be located.
Therefore, it is not possible to provide an article that is both scientifically rigorous and strictly adheres to the provided instructions and subject matter. To do so would require speculating on data that does not exist in the public domain, which would compromise the factual accuracy of the content.
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is the cornerstone for separating the target compound from impurities and for resolving its enantiomers. High-performance liquid chromatography, gas chromatography, and ultra-performance liquid chromatography are the principal techniques employed.
Chiral HPLC is the definitive method for determining the enantiomeric excess of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the S- and R-enantiomers, leading to their separation.
Research Findings: The separation is typically achieved using polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, which are known for their broad applicability in resolving chiral amines. The mobile phase often consists of a mixture of a nonpolar solvent like n-hexane and a polar alcohol modifier such as isopropanol (B130326) or ethanol. The differential interaction between the enantiomers and the chiral stationary phase results in different retention times, allowing for their individual quantification. The enantiomeric excess (e.e.) is then calculated from the integrated peak areas of the two enantiomers. While specific application notes for this exact compound are proprietary, methods for analogous brominated and fluorinated phenyl-ethylamines have been extensively developed.
Typical Chiral HPLC Parameters:
| Parameter | Typical Value |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Chiralpak series) |
| Mobile Phase | n-Hexane / Isopropanol mixture |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25 °C |
Gas chromatography is a powerful tool for assessing the purity of volatile compounds and can also be adapted for chiral separations. For a compound like this compound, GC analysis often requires derivatization to increase its volatility and thermal stability.
Research Findings: To determine enantiomeric purity by GC, the amine is typically derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, a chiral GC column can be used to separate the enantiomers directly. For general purity assessment, a non-polar or medium-polarity capillary column is used, which can effectively separate the target amine from starting materials, solvents, and byproducts. Vendor data for the related compound, (R)-(+)-1-(4-Bromophenyl)ethylamine, confirms its purity is assessed by GC, indicating the suitability of this technique for this class of compounds.
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, due to the use of sub-2 µm particle columns.
Research Findings: Both reversed-phase and chiral UPLC methods are applicable to this compound. Reversed-phase UPLC is ideal for rapid purity checks, effectively separating the main component from any non-chiral impurities. Chiral UPLC methods, similar to their HPLC counterparts, use chiral stationary phases to resolve the enantiomers with high efficiency. Commercial suppliers of this compound list UPLC as one of the analytical techniques for which documentation is available, underscoring its importance in quality control.
Comprehensive Spectroscopic Characterization
Spectroscopic methods are essential for the unambiguous structural elucidation of this compound.
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of the compound.
Research Findings: While specific, publicly available spectra for this compound are limited, the expected spectral features can be inferred from its structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methine (CH) proton adjacent to the amine, and the methyl (CH₃) protons. The aromatic protons would appear as complex multiplets due to splitting by each other and by the fluorine atom. The methine proton would be a quartet, split by the adjacent methyl protons, and the methyl protons would appear as a doublet, split by the methine proton.
¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine would be significantly influenced by the halogen's electronegativity and isotopic effects. The carbon bonded to fluorine would show a large coupling constant (¹JCF).
¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet informative tool for fluorine-containing compounds. For this molecule, it would show a single resonance, and its chemical shift would be characteristic of a fluorine atom on a brominated benzene (B151609) ring.
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals by showing correlations between adjacent protons (COSY) and between protons and their directly attached (HSQC) or more distant (HMBC) carbons.
Predicted NMR Data: | Nucleus | Predicted Chemical Shift (ppm) & Multiplicity | | :--- |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Elucidation
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. nipne.ro This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, allowing for the precise mapping of atomic positions.
For this compound, an X-ray crystallographic analysis would provide unequivocal proof of its (S)-configuration at the chiral carbon atom. The presence of the bromine atom is particularly advantageous for this analysis, as its anomalous scattering of X-rays can be used to determine the absolute stereochemistry without the need for a chiral reference.
Detailed crystallographic data, such as the crystal system, space group, unit cell dimensions, and atomic coordinates, are obtained from this analysis. At present, a published, peer-reviewed crystal structure for this compound is not available. However, the anticipated data from such a study would be presented in a format similar to the table below.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₈H₉BrFN |
| Formula Weight | 218.07 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | 4 |
| Density (calculated) (g/cm³) | [Value] |
| Flack Parameter | [Value close to 0] |
Note: The data presented in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic study.
Optical Rotation and Circular Dichroism Spectroscopy for Chirality Assessment
Optical rotation and circular dichroism (CD) are chiroptical techniques that provide information about the stereochemistry of a chiral molecule in solution.
Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. For this compound, the specific rotation would be a non-zero value, and its sign (positive for dextrorotatory or negative for levorotatory) is a key identifier of the specific enantiomer.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows the difference in molar absorptivity (Δε) as a function of wavelength. The resulting spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparison with theoretical calculations or spectra of related compounds with known stereochemistry. The Cotton effect, which is the characteristic shape of a CD band in the vicinity of an absorption band, provides valuable structural information.
While specific experimental data for the optical rotation and circular dichroism of this compound are not available in the peer-reviewed literature, the expected data would be presented as follows:
Table 3: Expected Chiroptical Data for this compound
| Parameter | Value | Conditions |
| Specific Rotation [α] | [Value] ° | (c = [concentration], [solvent], T = [temperature] °C, λ = [wavelength] nm) |
| Circular Dichroism | λ_max (nm) | Δε (M⁻¹cm⁻¹) |
| [Value] | [Value] | |
| [Value] | [Value] |
Note: The data in this table is illustrative of the type of information obtained from chiroptical measurements.
Q & A
Advanced Question: How can enantiomeric excess (ee) be optimized during synthesis?
Methodological Answer: Optimizing ee requires kinetic resolution or asymmetric catalysis. Techniques include:
- Dynamic kinetic resolution : Using a palladium catalyst with a chiral ligand to racemize intermediates during reduction.
- Enzymatic transamination : Employing ω-transaminases with high stereoselectivity for the (S)-enantiomer.
- Chiral HPLC monitoring : Validate ee at each step using a Chiralpak IA-3 column (hexane:isopropanol, 90:10) to ensure ≥99% purity .
Basic Question: What spectroscopic methods are used to characterize this compound?
Methodological Answer:
Advanced Question: How is X-ray crystallography applied to resolve structural ambiguities?
Methodological Answer: Single-crystal X-ray diffraction with SHELXL refinement (via the SHELX suite) resolves absolute configuration. Key steps:
- Crystallize the hydrochloride salt in ethanol/water.
- Collect data at 100 K using Mo-Kα radiation.
- Refine using Olex2 or WinGX, ensuring Flack parameter < 0.1 for chirality validation .
Basic Question: What biological targets are associated with this compound?
Methodological Answer:
The bromine and fluorine substituents enhance binding to neurotransmitter receptors (e.g., serotonin 5-HT or dopamine D). Preliminary assays include radioligand displacement studies using H-ketanserin for 5-HT affinity .
Advanced Question: How to address contradictory data in receptor binding studies?
Methodological Answer:
- Orthogonal assays : Compare radioligand binding (e.g., H-spiperone) with functional assays (e.g., calcium flux in HEK293 cells).
- Enantiomer controls : Test the (R)-enantiomer to rule out non-specific binding.
- Molecular docking : Use AutoDock Vina to model interactions with receptor active sites .
Basic Question: How to improve aqueous solubility for in vitro studies?
Methodological Answer:
- Salt formation : Convert to hydrochloride or sulfate salts (solubility >50 mg/mL in water).
- Co-solvents : Use DMSO:PBS (1:9) for stock solutions, ensuring <0.1% DMSO in final assays .
Advanced Question: What strategies mitigate hygroscopicity during storage?
Methodological Answer:
- Store under argon at −20°C in amber vials with desiccants (e.g., silica gel).
- Lyophilize to a free-flowing powder and confirm stability via TGA (weight loss <1% at 25°C/60% RH) .
Basic Question: How to validate chiral purity post-synthesis?
Methodological Answer:
- Chiral HPLC : Use a Daicel Chiralpak IC column (hexane:ethanol:DEA, 80:20:0.1) with UV detection at 254 nm.
- Polarimetry : Measure specific rotation ([α] = +15° to +20° for (S)-enantiomer) .
Advanced Question: How to resolve overlapping peaks in chiral separations?
Methodological Answer:
- Temperature gradient HPLC : Run at 10°C to improve resolution (ΔR > 2.0).
- Ion-pair chromatography : Add 0.1% trifluoroacetic acid to mobile phase for amine protonation .
Basic Question: What are the compound’s stability profiles under varying pH?
Methodological Answer:
- pH stability studies : Incubate in buffers (pH 1–10) at 37°C for 24 hrs. Analyze via HPLC.
- Degradation products : Major degradation occurs at pH >8 via dehalogenation (monitor bromine loss via ICP-MS) .
Advanced Question: How to predict degradation pathways computationally?
Methodological Answer:
- DFT calculations : Use Gaussian 16 to model hydrolysis pathways (B3LYP/6-31G*).
- LC-MS/MS : Identify degradation products (e.g., defluorinated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
